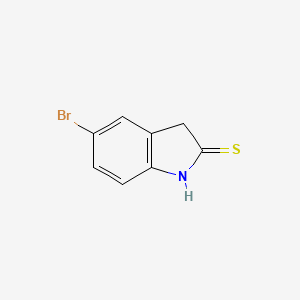

5-Bromoindoline-2-thione

Beschreibung

Overview of Indole (B1671886) and Indoline-2-thione (B1305242) Derivatives in Heterocyclic Chemistry

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a ubiquitous motif in a vast array of biologically active compounds. tu.edu.ye Tryptophan, an essential amino acid, serves as the biosynthetic precursor to a multitude of indole-containing secondary metabolites. mdpi.com In the realm of synthetic chemistry, indole derivatives are prized for their diverse biological activities, including antiviral, antibacterial, anti-inflammatory, and antidepressant properties. nih.gov The indole scaffold's electron-rich nature makes it a reactive entity, readily participating in electrophilic substitution reactions, primarily at the C-3 position. nih.gov

Indoline-2-thiones are closely related heterocyclic compounds that serve as valuable intermediates in organic synthesis. d-nb.inforesearchgate.net They are particularly useful as sulfenylating agents and have been employed in the construction of various fused heterocyclic systems, such as thieno[2,3-b]indoles. d-nb.inforsc.org The reactivity of the indoline-2-thione scaffold allows for the development of novel synthetic methodologies, including multicomponent reactions and catalytic constructions of complex molecular architectures. researchgate.netrsc.org

Academic Importance of Brominated Indole and Indoline-2-thione Scaffolds

The introduction of a bromine atom onto the indole or indoline-2-thione scaffold significantly influences the compound's chemical and biological properties. Bromination can alter the electron distribution within the aromatic system, thereby modifying its reactivity and potential for intermolecular interactions. researchgate.net In medicinal chemistry, halogenation, including bromination, is a common strategy to enhance the therapeutic potential of a lead compound. researchgate.net

Brominated indoles, for instance, have been isolated from marine organisms and exhibit a range of biological activities. mdpi.com Some have shown promise as anti-inflammatory agents by selectively inhibiting cyclooxygenase enzymes. nih.gov The presence of bromine can also be crucial for the activity of certain biofilm inhibitors and inducers, where its addition to an indole/triazole scaffold can dramatically alter its biological function. nih.gov Furthermore, the synthesis of various brominated indole derivatives, such as those of 5-bromoindole-2-carboxylic acid and 5-bromo-isatin, continues to be an active area of research, with applications in the development of new therapeutic agents. researchgate.netresearchgate.net

Current Research Landscape and Emerging Applications of 5-Bromoindoline-2-thione

This compound, a specific derivative within this class of compounds, is a subject of ongoing scientific inquiry. Its synthesis and reactivity are of interest to organic chemists looking to develop new synthetic routes and explore its potential as a precursor to more complex molecules. For example, it has been used as a starting material in the synthesis of 2-carboxylated thieno[2,3-b]indoles. rsc.org

The exploration of this compound and its derivatives extends to the field of medicinal chemistry. For instance, novel anticancer agents have been developed based on the 1-benzyl-5-bromoindolin-2-one scaffold, which is structurally related to this compound. nih.gov The synthesis of new 5-bromoindole-2,3-dione derivatives through 1,3-dipolar cycloaddition reactions also highlights the versatility of the brominated indole core in generating diverse molecular scaffolds with potential therapeutic applications. researchgate.net The continued investigation into the synthesis and biological evaluation of this compound and its analogues is expected to unveil new applications in various scientific disciplines.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-1,3-dihydroindole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQRCKUBUCCOIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromoindoline 2 Thione and Its Derivatives

General Synthetic Routes to Indoline-2-thiones

The construction of the indoline-2-thione (B1305242) scaffold is a critical precursor to forming the 5-bromo derivative. General methodologies focus on either building upon an existing indole (B1671886) structure or converting a related precursor, such as an oxindole (B195798), into the desired thione.

Strategies Involving Indole Precursors

Direct conversion of indole derivatives to indoline-2-thiones can be achieved through reactions that introduce a sulfur atom at the C-2 position. One such approach involves the use of organometallic intermediates. For instance, 2-lithiated indoles can react with elemental sulfur to yield indoline-2-thiones. This method directly functionalizes the indole ring at the desired position to form the thiocarbonyl group.

Approaches Utilizing Sulfur-Containing Reagents

A more common and widely applied strategy for the synthesis of indoline-2-thiones involves the thionation of the corresponding oxygen analogue, indolin-2-one (oxindole). This transformation is typically accomplished using potent sulfur-transfer reagents. Lawesson's reagent (LR) and phosphorus pentasulfide (P₄S₁₀) are the most frequently employed reagents for this purpose. The reaction involves the replacement of the carbonyl oxygen atom of the oxindole with a sulfur atom. Lawesson's reagent is often preferred due to its milder reaction conditions and higher yields compared to P₄S₁₀. This method is advantageous as a wide variety of substituted oxindoles are commercially available or readily synthesized.

| Reagent | Chemical Name | Typical Conditions |

|---|---|---|

| Lawesson's Reagent (LR) | 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide | Reflux in anhydrous solvents like toluene (B28343) or xylene |

| Phosphorus Pentasulfide (P₄S₁₀) | Phosphorus(V) sulfide | High temperatures in solvents like pyridine (B92270) or xylene |

Specific Synthesis of 5-Bromoindoline-2-thione

The synthesis of the title compound, this compound, can be approached in several ways: by introducing the bromine atom onto a pre-formed indoline-2-thione ring, by starting with an already brominated precursor, or through a synthetic sequence where bromination is an intermediate step.

Bromination Protocols for Indoline-2-thione

Direct bromination of the indoline-2-thione scaffold is a feasible route. This reaction is an electrophilic aromatic substitution, where the indole nucleus is activated towards electrophiles. The C-5 position is a common site for substitution due to the electronic nature of the indole ring system. Various brominating agents can be employed for this purpose, with N-bromosuccinimide (NBS) being a mild and effective choice. The reaction is typically carried out in an inert solvent, and the regioselectivity can be controlled by the choice of reaction conditions.

| Reagent | Abbreviation | Typical Solvent |

|---|---|---|

| N-Bromosuccinimide | NBS | Acetonitrile (B52724) (MeCN), Carbon tetrachloride (CCl₄) |

| Bromine | Br₂ | Dichloromethane (CH₂Cl₂), Acetic Acid (AcOH) |

| Pyridinium bromochromate | PBC | Acetic Acid (AcOH) |

Synthesis from Brominated Isatin Derivatives (e.g., 5-Bromoisatin)

An efficient and common pathway to this compound begins with a commercially available or readily synthesized brominated precursor. 5-Bromoisatin (B120047) (5-bromo-1H-indole-2,3-dione) is an ideal starting material. The synthesis involves two key steps:

Reduction of 5-Bromoisatin: The ketone group at the C-3 position of 5-bromoisatin can be selectively reduced to a methylene (B1212753) group (CH₂) to form 5-bromoindolin-2-one (5-bromooxindole).

Thionation of 5-Bromooxindole (B1268455): The resulting 5-bromooxindole can then be subjected to thionation using reagents like Lawesson's reagent or P₄S₁₀, as described in section 2.1.2, to yield the final product, this compound.

This route is often preferred due to the high yields and predictability of the reactions, as well as the accessibility of the starting material, 5-bromoisatin.

Multi-Step Syntheses Incorporating Bromine

It is also possible to synthesize this compound through a longer synthetic sequence where the bromine atom is introduced at an earlier stage. One such strategy starts with the synthesis of 5-bromoindole (B119039). A potential reaction pathway could be:

Synthesis of 5-Bromoindole: This can be achieved through various methods, including the bromination of indole or by building the indole ring from a brominated aniline (B41778) precursor.

Oxidation: 5-Bromoindole can be oxidized to form 5-bromoindolin-2-one.

Thionation: The final step would be the thionation of 5-bromoindolin-2-one to give this compound.

This approach offers flexibility, allowing for the synthesis of various analogues by modifying the intermediates along the pathway.

Advanced Synthetic Techniques for Indoline-2-thione Analogues

Modern synthetic chemistry offers several powerful techniques for constructing the indoline-2-thione scaffold and its derivatives. These methods include asymmetric catalysis for creating chiral molecules, metal-free reactions for improved sustainability, phase transfer catalysis for enhanced reactivity, and one-pot procedures for increased efficiency.

Asymmetric catalysis is crucial for producing optically active indoline (B122111) derivatives, which are significant building blocks in medicinal chemistry. While direct asymmetric synthesis of this compound is not extensively documented, methods developed for the broader indoline class are highly relevant. Organocatalysis, in particular, has emerged as a powerful tool. For instance, a primary amine derived from cinchona alkaloids can catalyze the intramolecular Michael addition of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones to yield cis-2,3-disubstituted indolines with high yields and excellent enantioselectivities (up to 99% ee) rsc.orgsemanticscholar.org. Similarly, bifunctional amino(thio)urea catalysts have been used for the asymmetric synthesis of 2-substituted indolines via an intramolecular aza-Michael addition, a process mediated by hydrogen bonding. nih.gov

Another metal-free approach involves the use of chiral Brønsted acids. The transfer hydrogenation of 3H-indoles, using a Hantzsch dihydropyridine (B1217469) as the hydrogen source, can produce optically active indolines with high enantioselectivity. organic-chemistry.org This method avoids transition metals and high-pressure conditions, offering a more accessible route to chiral indolines. organic-chemistry.org

Table 1: Asymmetric Catalysis Approaches for Indoline Synthesis

| Catalytic System | Reaction Type | Product Type | Enantioselectivity (ee) |

|---|---|---|---|

| Cinchona alkaloid-derived primary amine | Intramolecular Michael addition | cis-2,3-disubstituted indolines | Up to 99% |

| Bifunctional amino(thio)urea | Intramolecular aza-Michael addition | 2-substituted indolines | High versatility |

This table summarizes key findings in the asymmetric synthesis of the indoline core structure.

The development of metal-free synthetic methods is a significant goal in green chemistry, aiming to reduce toxic metal waste. For indoline-2-thione derivatives, several such protocols have been established. A notable example is the base-mediated [3 + 2]-annulation of indoline-2-thione with Morita–Baylis–Hillman and Rauhut–Currier adducts of nitroalkenes. acs.org This straightforward protocol produces functionalized thieno[2,3-b]indoles under mild, metal-free conditions with complete regioselectivity. acs.org The reaction proceeds through a Michael addition followed by the elimination of a nitro group, facilitated by an acyliminium-type intermediate. acs.org

Other metal-free approaches focus on the dearomatization of indoles to form indoline derivatives. An efficient method uses ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) to mediate the oxidative dearomatization of indoles, constructing C2-quaternary indolinones. nih.gov This technique provides a direct way to generate complex, three-dimensional structures from simpler planar indoles. nih.gov Furthermore, photoinduced dearomative nucleophilic addition to N-Boc indoles, mediated by two-molecule organic photoredox catalysts like phenanthrene (B1679779) and 1,4-dicyanobenzene, can furnish 2-substituted indolines. mdpi.comsemanticscholar.org This method uses light as a traceless reagent under mild conditions, allowing for the introduction of various nucleophiles. mdpi.comsemanticscholar.org

Phase transfer catalysis (PTC) is a valuable technique for reactions involving reagents in immiscible phases, as it enhances reaction rates and facilitates reactions between different phases. researchgate.net In the context of brominated indole systems related to this compound, PTC has been effectively used. A novel approach for the synthesis of 3-substituted indoles involves the nucleophilic substitution of 3-bromo derivatives under phase transfer conditions. researchgate.net

Additionally, an indole-catalyzed bromolactonization of olefinic acids has been developed that operates through a solid–liquid phase transfer mechanism. acs.orgresearchgate.net This protocol uses N-bromosuccinimide (NBS) as the bromine source and can be conducted in green, lipophilic solvents like heptane. acs.orgresearchgate.net A key advantage is that the succinimide (B58015) byproduct is insoluble in these solvents and can be removed by simple filtration, which is particularly beneficial for large-scale reactions. acs.org Mechanistic studies suggest that a 3-bromoindole species is the active electrophilic brominating agent. acs.orgresearchgate.net

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single procedure, saving time, resources, and reducing waste. Indoline-2-thione is a valuable precursor in such reactions for creating fused heterocyclic systems. A base-mediated [3 + 2]-annulation of indoline-2-thione with adducts of nitroalkenes provides a one-pot route to functionalized thieno[2,3-b]indoles. acs.org

The versatility of the indole scaffold is further demonstrated in other one-pot procedures. For instance, a facile one-pot synthesis of 2,3-disubstituted indoles and 3,4-diaryl-substituted quinolinones has been developed from ortho-tosylaminophenyl-substituted para-quinone methides. nih.gov This cascade reaction involves alkylation/acylation followed by an intramolecular conjugate addition and oxidation sequence. nih.gov Another approach allows for the synthesis of indole-fused nitrogen heterocycles from naphthoquinone derivatives in a one-pot, two-step process under aerobic conditions. rsc.org These methods highlight the power of one-pot strategies in rapidly assembling complex molecular architectures from readily available starting materials.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing product yield and purity. This process involves systematically varying parameters such as solvent, temperature, catalyst loading, and reaction time. For the synthesis of indoline derivatives, conditions are often tailored to the specific substrate and desired product.

In the synthesis of thieno[2,3-b]indoles from indoline-2-thiones, acetic acid was found to be an effective additive, and the reaction tolerated a variety of N-substituted indoline-2-thiones, providing moderate to good yields. acs.org For the asymmetric hydrogenation of 3H-indoles, optimization revealed that even low catalyst loadings (down to 0.1 mol%) of a chiral Brønsted acid could maintain high selectivity, although conversion rates decreased slightly. organic-chemistry.org

The choice of solvent can also be critical. In the silver(I)-promoted oxidative coupling to form dihydrobenzofuran neolignans, a related reaction, acetonitrile was found to provide the best balance between conversion and selectivity and is considered a "greener" solvent than more traditional choices like dichloromethane. scielo.br Furthermore, optimizing the reaction time from 20 hours to 4 hours was achieved without a significant negative impact on the outcome. scielo.br The recent integration of automation with Bayesian optimization has shown the potential to expedite the process of optimizing reaction conditions, allowing for the simultaneous optimization of multiple substrates and reaction routes. rsc.org

Table 2: Example of Reaction Optimization for Indoline Analogue Synthesis

| Reaction | Key Parameter Optimized | Starting Material | Product | Finding |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Catalyst Loading | 2-aryl-substituted 3H-indoles | Optically active indolines | 0.1 mol% catalyst maintained high selectivity. organic-chemistry.org |

| Oxidative Coupling | Solvent and Time | Methyl p-coumarate | Dihydrobenzofuran neolignans | Acetonitrile and a 4-hour reaction time were optimal. scielo.br |

This table provides examples of how specific reaction parameters were optimized in the synthesis of indoline-related structures.

Gram-Scale Synthesis Considerations for Indoline-2-thione Derivatives

Transitioning a synthetic protocol from a laboratory scale to a gram-scale or larger requires careful consideration of several factors, including reagent cost, ease of purification, safety, and scalability of the equipment. For derivatives of indoline-2-thione, a key challenge in large-scale reactions can be product purification. acs.org

A practical example of addressing this is seen in the indole-catalyzed bromolactonization using NBS in lipophilic solvents. On a larger scale, the removal of the succinimide byproduct, which is soluble in commonly used polar and halogenated solvents, complicates purification. acs.org By using a lipophilic solvent like heptane, the succinimide becomes insoluble and can be easily filtered off, simplifying the workup process significantly. acs.org Similarly, a one-step palladium-catalyzed synthesis of 2-arylindoles from indolines was successfully performed on a gram-scale, affording the product in an 86% yield, demonstrating the protocol's feasibility for larger-scale production. nih.gov These examples underscore the importance of designing synthetic routes with scalability in mind from the outset.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Bromoindoline-2-thione and Related Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to the protons of the indoline (B122111) core. The aromatic region would feature signals for the three protons on the substituted benzene (B151609) ring. The proton at C4 would likely appear as a doublet, coupled to the proton at C6. The proton at C6 is expected to be a doublet of doublets, showing coupling to both the C4 and C7 protons. The C7 proton would present as a doublet. The bromine atom at the C5 position influences the chemical shifts of these aromatic protons, typically causing a downfield shift compared to the unsubstituted indoline.

The five-membered heterocyclic ring contains protons at the C3 position and a proton on the nitrogen atom (N1). The two protons at C3 would likely appear as a singlet, while the N-H proton would present as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on the analysis of structurally similar compounds.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| NH -1 | 8.0 - 10.0 | broad singlet | - |

| CH ₂-3 | 3.5 - 4.0 | singlet | - |

| CH -4 | ~7.5 | doublet | J ≈ 1.5-2.0 Hz |

| CH -6 | ~7.3 | doublet of doublets | J ≈ 8.5 Hz, 2.0 Hz |

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, the most characteristic signal would be the thione carbon (C=S) at the C2 position. Thione carbons are known to resonate at very low fields, often in the range of 190-220 ppm.

The spectrum would also show signals for the six carbons of the benzene ring. The carbon atom directly bonded to the bromine (C5) would have a chemical shift significantly influenced by the halogen. The other aromatic carbons (C3a, C4, C6, C7, C7a) would appear in the typical aromatic region of 110-150 ppm. The aliphatic carbon at C3 is expected to resonate in the upfield region of the spectrum. For comparison, ¹³C NMR data for a related compound, 1-benzyl-5-bromo-3-thiocarbamoylhydrazonoindolin-2-one, shows aromatic carbons in the range of 112-142 ppm and the C-Br carbon at 115.43 ppm mdpi.com.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on general chemical shift ranges and data from analogous structures.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =S (C2) | 190 - 220 |

| C H₂ (C3) | 35 - 45 |

| C 3a | 130 - 140 |

| C 4 | 125 - 135 |

| C -Br (C5) | 110 - 120 |

| C 6 | 120 - 130 |

| C 7 | 110 - 120 |

| C 7a | 140 - 150 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would be used to confirm the connectivity of the aromatic protons, showing correlations between H4-H6 and H6-H7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum (C3, C4, C6, and C7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for assigning the quaternary carbons (C2, C3a, C5, and C7a) by observing their long-range couplings to known protons. For instance, the protons at C3 would show a correlation to the thione carbon at C2.

The Nuclear Overhauser Effect (NOE) is a phenomenon used to determine the spatial proximity of atoms within a molecule, irrespective of their through-bond connectivity. In an NOE experiment (such as NOESY or ROESY), irradiation of a specific proton will result in a signal enhancement for other protons that are close in space (typically within 5 Å).

For this compound, an NOE experiment would be valuable to confirm the planar structure of the indoline ring system. For example, an NOE would be expected between the aliphatic protons at C3 and the aromatic proton at C4, confirming their spatial relationship. Similarly, an NOE between the N-H proton and the proton at C7 would provide further structural confirmation.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. The resulting spectrum provides a fingerprint of the functional groups present.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibration of the secondary amine in the indoline ring would appear as a moderate band in the region of 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the CH₂ group at C3 would be observed just below 3000 cm⁻¹.

The most diagnostic absorption for the thione group (C=S) is typically found in the 1250-1020 cm⁻¹ region. This band is often weaker and more variable in position than the corresponding C=O stretch. Other significant bands would include C=C stretching vibrations for the aromatic ring (around 1600-1450 cm⁻¹) and the C-Br stretching vibration, which would appear in the fingerprint region at lower wavenumbers (typically 600-500 cm⁻¹).

Table 3: Predicted FT-IR Absorption Bands for this compound This table is predictive and based on standard FT-IR correlation tables.

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretch | 3300 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C=S (Thione) | Stretch | 1020 - 1250 |

| C-N | Stretch | 1200 - 1350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

For this compound (C₈H₆BrNS), the molecular weight can be calculated. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak, caused by the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent peaks in the mass spectrum for the molecular ion: [M]⁺ and [M+2]⁺, which are separated by two mass units and have a relative intensity ratio of approximately 1:1.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the loss of the bromine atom, the thione group (as S or CS), or cleavage of the five-membered ring.

Table 4: Predicted Mass Spectrometry Data for this compound This table is based on theoretical calculations for the molecular formula C₈H₆BrNS.

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₈H₆BrNS |

| Molecular Weight (using most common isotopes) | 228.11 g/mol |

| [M]⁺ Peak (for ⁷⁹Br) | m/z ≈ 226.96 |

| [M+2]⁺ Peak (for ⁸¹Br) | m/z ≈ 228.96 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to π→π* and n→π* transitions. The bromine atom and the thione group would act as chromophores and auxochromes, influencing the position and intensity of these bands.

For comparison, the UV-Vis spectra of indole (B1671886) and its derivatives have been studied, showing characteristic absorption maxima that are sensitive to substitution and solvent polarity. The introduction of a thione group in place of a carbonyl group typically results in a red shift (shift to longer wavelengths) of the n→π* transition due to the lower energy of the sulfur non-bonding orbitals.

Table 2: Expected Electronic Transitions for this compound (Note: This table is predictive and not based on experimental data.)

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| π→π* | ~250-300 | High |

Chiroptical Properties: Circular Dichroism (CD) Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a chiral sample of this compound, the CD spectrum would show positive or negative bands corresponding to its electronic transitions. This spectrum would be a unique fingerprint of its absolute configuration.

Theoretical calculations can be used to predict the CD spectrum for a given enantiomer. By comparing the experimental CD spectrum to the calculated one, the absolute configuration of the molecule can be determined. While no CD studies have been reported for this compound, this approach is standard for the structural elucidation of new chiral heterocyclic compounds.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Thiocarbonyl Group (C=S)

The thiocarbonyl group is a prominent feature of the 5-bromoindoline-2-thione molecule and a primary site of its chemical reactivity.

Like other thioamides, this compound can exist in two tautomeric forms: the thione form and the thiol form (5-bromo-1H-indol-2-ylthiol). In this equilibrium, the proton can be located on the nitrogen atom (thione) or the sulfur atom (thiol). Generally, for simple thioamides, the thione form is the predominant tautomer in solution. scispace.com The dominance of the thione form is attributed to a combination of electronic effects. scispace.com While specific quantitative studies on the tautomeric ratio for this compound are not extensively documented, it is reasonable to infer a similar preference for the thione tautomer based on the behavior of related heterocyclic thioamides. researchgate.net The equilibrium can be influenced by factors such as the solvent, temperature, and pH.

The sulfur atom of the thiocarbonyl group in this compound is nucleophilic, a characteristic property of sulfur compounds. libretexts.org This nucleophilicity allows for reactions with various electrophiles. For instance, thiolate conjugate bases, which can be readily formed, are excellent nucleophiles in SN2 reactions with alkyl halides. libretexts.org This reactivity provides a pathway for S-alkylation, leading to the formation of 2-(alkylthio)indoles. The Hard and Soft Acid and Base (HSAB) theory suggests that the soft sulfur atom will preferentially react with soft electrophiles. mdpi.com

A plausible reaction mechanism involves the deprotonation of the thiol tautomer or direct attack by the sulfur of the thione form on an electrophile. The resulting intermediate can then be stabilized to form the S-substituted product.

Reactions Involving the Indoline (B122111) Nitrogen Atom (N-H)

The nitrogen atom of the indoline ring in this compound possesses a lone pair of electrons and an acidic proton, making it a site for both N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a variety of substituents at the N-1 position, which can significantly alter the molecule's properties.

N-acylation of indoles can be achieved using thioesters as a stable acyl source in the presence of a base like cesium carbonate. nih.gov A proposed mechanism involves the base-promoted deprotonation of the indole (B1671886) nitrogen, followed by a nucleophilic substitution reaction with the thioester. nih.gov Similarly, N-alkylation of pyrimidine (B1678525) derivatives, such as 5-bromouracil, has been effectively carried out using alkyl halides under microwave irradiation. researchgate.net While these examples are on related heterocyclic systems, they illustrate the general reactivity of the N-H group. For this compound, similar conditions would likely lead to the corresponding N-substituted derivatives.

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Acylation | Thioester, Cs2CO3, Xylene, 140 °C | 1-Acyl-5-bromoindoline-2-thione |

| N-Alkylation | Alkyl halide, Microwave irradiation | 1-Alkyl-5-bromoindoline-2-thione |

Reactivity at Specific Positions of the Indoline Ring (e.g., C-3, C-5)

The indoline ring of this compound has multiple positions susceptible to chemical modification, notably the C-3 and C-5 positions. The inherent reactivity of these positions is influenced by the existing substituents.

The C-3 position of the indole nucleus is generally the most reactive site for electrophilic aromatic substitution. researchgate.net The anion generated by the abstraction of a proton from the C-3 position of indoline-2-thione (B1305242) can act as a nucleophile. For instance, it can add in a Michael fashion to activated alkenes, initiating a cascade of reactions to form more complex heterocyclic systems. acs.org

The C-5 position is already substituted with a bromine atom. This halogen can participate in various cross-coupling reactions, providing a handle for further functionalization. The bromine atom is generally well-tolerated in many reaction conditions, allowing for its later modification. nih.gov

The substituents on the indoline ring play a crucial role in directing the regioselectivity of subsequent reactions. The bromine atom at the C-5 position is an electron-withdrawing group, which can influence the electron density distribution within the aromatic ring. A study on the direct bromination of 5-substituted indoles showed that the rate of reaction is dependent on the electronic nature of the substituent at the C-5 position. researchgate.net Electron-withdrawing groups at C-5 generally decrease the rate of electrophilic substitution at C-3. researchgate.net

In the context of 4-substituted indoles, which have a similar substitution pattern relative to the reactive C-3 and C-5 positions, cyclization reactions involving electrophilic aromatic substitution can occur at either the C-3 or C-5 position. nih.gov The outcome is often dependent on the specific reaction conditions and the nature of the tethered electrophile. nih.gov

| Substituent Position | Electronic Effect | Influence on Reactivity |

| C-5 (Bromo) | Electron-withdrawing | Deactivates the ring towards electrophilic substitution, influences regioselectivity. |

| N-1 (H) | Acidic proton | Site for N-alkylation and N-acylation. |

| C-2 (Thione) | Nucleophilic sulfur | Site for S-alkylation and other reactions with electrophiles. |

| C-3 (Methylene) | Acidic protons | Can be deprotonated to form a nucleophile. |

Cycloaddition Reactions of Indoline-2-thiones and Analogs

Cycloaddition reactions are powerful tools for the construction of complex polycyclic systems. Indoline-2-thiones and their analogs, including 5-bromoindole (B119039) derivatives, have been shown to participate in various cycloaddition reactions.

The [3+2] cycloaddition is a common reaction pathway for indoles. For example, a photocatalyzed dearomative [3+2] cycloaddition between 5-bromoindole and vinyldiazo reagents has been reported to produce densely functionalized indoline compounds with exclusive regioselectivity. nih.gov Another example is the three-component [3+2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines. rsc.org

Furthermore, 1,3-dipolar cycloaddition reactions involving derivatives of 5-bromo-1H-indole-2,3-dione have been utilized to synthesize new heterocyclic systems. researchgate.netresearchgate.net In these reactions, the indole derivative acts as the dipolarophile.

The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental reaction in organic synthesis for forming six-membered rings. wikipedia.orgmasterorganicchemistry.com While indoles themselves are not typical dienes for Diels-Alder reactions, certain activated derivatives can participate. The hetero-Diels-Alder reaction, involving heteroatoms, is also a possibility. wikipedia.org

| Cycloaddition Type | Reactants | Product Type |

| [3+2] Cycloaddition | 5-Bromoindole, Vinyldiazo reagent | Fused indoline compounds |

| 1,3-Dipolar Cycloaddition | 1-Allyl-5-bromoindoline-2,3-dione, Oxime | Isoxazoline-fused indolinones |

| [8+2] Cycloaddition | Indolizine derivatives, Acetylenes | Cycl[3.2.2]azines |

[3+2] Annulation Reactions Leading to Fused Systems

[3+2] Annulation reactions are powerful methods for constructing five-membered rings. nih.gov In the context of indoline-2-thiones, these reactions typically involve the thione acting as a three-atom component that reacts with a two-atom synthon to form a fused heterocyclic system. This process can be a true or formal cycloaddition, leading to the formation of therapeutically relevant heterocycles. nih.gov

A notable example is the metal-free, formal [3+2] annulation of 3-alkylated indoline-2-thiones with 2-halo-ketones. This reaction proceeds chemo- and regioselectively in water at 60 °C to assemble polysubstituted-thiazolo[3,2-a]indoles. The reaction is believed to proceed via an initial nucleophilic attack of the sulfur atom on the halo-ketone, followed by an N-cyclization process to form the fused thiazole (B1198619) ring.

Thio-Michael Addition Reactions

The Thio-Michael addition, or thia-Michael reaction, is a conjugate addition of a thiol to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. mdpi.comscience.gov This reaction is highly efficient and atom-economical, making it a cornerstone of "click" chemistry. mdpi.com It can be initiated by either a base or a nucleophile. mdpi.com

Base-catalyzed mechanism : A base deprotonates the thiol to form a more reactive thiolate anion, which then attacks the Michael acceptor. mdpi.com

Nucleophile-initiated mechanism : A Lewis base attacks the Michael acceptor, forming a zwitterionic intermediate. This intermediate then deprotonates the thiol, generating the thiolate anion that proceeds to react. mdpi.com

In the derivatization of indoline-2-thiones, the thio-Michael addition is a key step in various cascade reactions. For instance, the enantioselective [3+3] annulation of indoline-2-thiones with certain unsaturated ketones (yne–enones) proceeds through a sequential conjugate addition, which is a thio-Michael reaction, followed by further cyclization steps. researchgate.net This highlights the reaction's utility in constructing complex, multi-ring systems under catalytic conditions. researchgate.netresearchgate.net

Formation of Fused Heterocyclic Systems from this compound and its Analogues

The versatile reactivity of the indoline-2-thione scaffold is harnessed to synthesize a variety of fused heterocyclic systems with significant biological and material science applications.

Thiazolo[3,2-a]indoles

The synthesis of thiazolo[3,2-a]indoles can be achieved through a practical and environmentally friendly protocol involving the reaction of 3-alkylated indoline-2-thiones with α-halogenated carbonyl compounds. This formal [3+2] annulation occurs in water at elevated temperatures, avoiding the need for metal catalysts. The process is highly chemo- and regioselective, leading to the efficient assembly of the fused thiazolo[3,2-a]indole core. The reaction involves the sulfur atom of the indoline-2-thione acting as a nucleophile, attacking the α-carbon of the halo-carbonyl compound, followed by an intramolecular cyclization involving the indole nitrogen.

| Reactant 1 | Reactant 2 | Product | Conditions |

| 3-Alkyl-indoline-2-thione | α-Halogenated carbonyl compound | Polysubstituted-thiazolo[3,2-a]indole | Water, 60 °C |

Thieno[2,3-b]indoles

Thieno[2,3-b]indole derivatives are another important class of fused heterocycles synthesized from indoline-2-thiones. One efficient method involves the reaction of 1,3-dihydro-2H-indole-2-thiones with α-bromo-substituted ketones or aldehydes. This reaction proceeds in the presence of triethylamine (B128534) (Et3N) under mild conditions, yielding the desired thieno[2,3-b]indoles in good to excellent yields and short reaction times.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| 1,3-Dihydro-2H-indole-2-thione | α-Bromo-substituted ketone/aldehyde | Et3N | Thieno[2,3-b]indole derivative |

Oxadiazole Derivatives

The synthesis of indole-fused oxadiazole systems directly from this compound is not extensively documented in the provided literature. However, the creation of hybrid molecules incorporating both indole and oxadiazole moieties is a common strategy in medicinal chemistry. Typically, these syntheses involve preparing indole-containing carboxylic acids or acid hydrazides, which are then cyclized to form the 1,3,4-oxadiazole (B1194373) ring. For example, an indole-3-acetic acid can be converted to its corresponding ester and then to an acid hydrazide. The subsequent reaction with carbon disulfide in a basic medium, followed by aminomethylation, can yield 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H- researchgate.netrsc.orgresearchgate.netoxadiazole-2-thione derivatives.

| Starting Material | Key Intermediate | Cyclization Reagent | Product Class |

| Indole-3-acetic acid | Indole-3-acetyl hydrazide | Carbon Disulfide (CS2) | Indole-linked 1,3,4-oxadiazole-2-thione |

Triazole Derivatives

Similar to oxadiazoles, the direct synthesis of fused triazole rings starting from this compound is not prominently featured in the available research. Instead, synthetic strategies focus on creating indole-triazole hybrid molecules. nih.govrsc.org These syntheses often utilize the robust copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. In a typical sequence, an indole scaffold is functionalized with either an azide (B81097) or an alkyne group. This functionalized indole is then reacted with a corresponding alkyne or azide partner to construct the 1,2,3-triazole ring, linking it to the indole core. researchgate.netkoreascience.kr This modular approach allows for the creation of a diverse library of indole-triazole hybrids for various applications, including the development of new therapeutic agents. nih.govrsc.org

| Indole Precursor | Reaction Partner | Key Reaction | Product Class |

| Indole with alkyne group | Organic azide | CuAAC | Indole-linked 1,2,3-triazole |

| Indole with azide group | Organic alkyne | CuAAC | Indole-linked 1,2,3-triazole |

Functional Group Tolerance and Substituent Effects on Reactivity

The derivatization of this compound into more complex fused systems is highly dependent on the tolerance of various functional groups and the electronic effects of substituents on the indole ring. The bromine atom at the 5-position is an electron-withdrawing group, which is expected to influence the nucleophilicity of the indole nitrogen and the reactivity of the C-3 position.

In the context of synthesizing fused indoline scaffolds, studies have shown that the indole ring tolerates a wide range of substituents. Both electron-donating groups (e.g., -OMe, -Me) and electron-withdrawing groups (e.g., -Cl, -CO2Me, -CN, -NO2) on the indole ring are well-tolerated in cycloaddition reactions, leading to the efficient formation of fused indoline heterocycles. acs.org This broad functional group tolerance is a significant advantage for creating a diverse library of compounds for biological screening.

For instance, in the synthesis of functionalized thieno[2,3-b]indoles, a related fused system, various N-substituted indoline-2-thiones have been shown to be well-tolerated. acs.org The electronic nature of the substituents on the reacting partner also plays a role, with both electron-donating and electron-withdrawing groups being accommodated, although sometimes with an impact on the reaction yield. acs.org

The presence of the 5-bromo substituent on the indoline-2-thione is anticipated to modulate its reactivity. As an electron-withdrawing group, it can decrease the electron density of the indole ring, potentially affecting the rate of reactions that rely on the nucleophilic character of the indole moiety. However, it can also enhance the acidity of the N-H proton, facilitating deprotonation and subsequent reactions. In cycloaddition reactions, the electronic nature of the substituents on both the diene and dienophile components is crucial in determining the reaction rate and regioselectivity. The electron-withdrawing nature of the bromo group in this compound may enhance its reactivity in reactions where the indoline-2-thione acts as the dienophile component.

The following table provides a general overview of the tolerance of different functional groups on the indole ring in the context of forming fused heterocyclic systems.

| Substituent on Indole Ring | Substituent Type | Tolerance in Fused Ring Synthesis | Potential Effect on Reactivity | Reference |

| 5-OMe | Electron-Donating | Tolerated | May increase nucleophilicity of the indole ring. | acs.org |

| 5-Me, 7-Me | Electron-Donating | Tolerated | May increase nucleophilicity of the indole ring. | acs.org |

| 6-Cl | Electron-Withdrawing | Tolerated | May decrease nucleophilicity of the indole ring. | acs.org |

| 5-CO2Me | Electron-Withdrawing | Tolerated | May decrease nucleophilicity of the indole ring. | acs.org |

| 5-CN | Electron-Withdrawing | Tolerated | May decrease nucleophilicity of the indole ring. | acs.org |

| 5-NO2 | Electron-Withdrawing | Tolerated | May significantly decrease nucleophilicity of the indole ring. | acs.org |

Lack of Specific Research Data on "this compound" Prevents Article Generation

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a lack of specific published research on the computational and theoretical chemistry of the compound "this compound." The available data pertains to structurally related but distinct molecules, such as 5-bromoindole derivatives, indolin-2-ones, or indoline-2-thiones without the bromine substitution.

The user's request for an article with a highly specific outline, including subsections on molecular docking, binding energy predictions, quantum chemical calculations, and HOMO-LUMO analysis, necessitates detailed data from dedicated studies on "this compound."

Studies on related compounds, while employing the requested computational methods, yield results (e.g., binding energies, interacting amino acid residues, molecular orbital energy levels) that are unique to their specific molecular structures. Extrapolating this data to "this compound" would be scientifically inaccurate and speculative. The difference in the core structure (indole vs. indoline), the substituent at the 5-position (bromo vs. other groups), or the key functional group (thione vs. one or carboxylic acid derivatives) significantly alters the electronic and steric properties of the molecule, making direct comparisons invalid.

Given the strict instructions to focus solely on "this compound" and not introduce information outside the explicit scope, it is not possible to generate a factually accurate article that adheres to the provided outline. The foundational scientific research required to populate the requested sections is not currently available in the public domain.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a critical computational tool used to visualize the three-dimensional charge distribution of a molecule, which is essential for predicting its chemical reactivity and intermolecular interactions. researchgate.netchemrxiv.orgnih.gov The MEP map illustrates the electrostatic potential on the electron density surface, using a color spectrum to denote different potential regions.

For 5-Bromoindoline-2-thione, the MEP map would highlight specific regions of electrophilic and nucleophilic character.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. For this compound, the most negative potential is expected around the sulfur atom of the thione group due to its lone pairs of electrons. The nitrogen atom in the indoline (B122111) ring would also exhibit a region of negative potential.

Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. The hydrogen atom attached to the nitrogen (N-H) in the indoline ring is expected to be the most positive region, making it a potential hydrogen bond donor. researchgate.net

Halogen Atom: The bromine atom at position 5 is of particular interest. Halogen atoms can exhibit an amphoteric characteristic known as a "σ-hole," where a region of positive electrostatic potential exists on the outermost portion of the halogen atom, opposite to the C-Br bond, making it a potential halogen bond donor. researchgate.net Surrounding the equatorial region of the bromine atom, a negative potential would be observed.

This distribution of electrostatic potential is crucial for understanding how this compound might interact with biological targets, such as enzymes or receptors, by guiding its orientation and binding through electrostatic and hydrogen/halogen bonding interactions. nih.gov

Table 1: Predicted MEP Maxima and Minima for this compound

| Molecular Region | Predicted Electrostatic Potential | Interaction Propensity |

|---|---|---|

| Sulfur (Thione Group) | Highly Negative | Electrophilic Attack / H-Bond Acceptor |

| Nitrogen (Indoline Ring) | Negative | Electrophilic Attack / H-Bond Acceptor |

| Hydrogen (on Nitrogen) | Highly Positive | Nucleophilic Attack / H-Bond Donor |

| Bromine (σ-hole) | Positive | Halogen Bond Donor |

| Bromine (Equatorial) | Negative | Electrophilic Attack |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods that model the physical movements of atoms and molecules over time, providing detailed insights into the conformational dynamics and stability of a compound in a simulated biological environment. easychair.org

Conformational Stability and Dynamics in Biological Environments

To assess the conformational stability of this compound, MD simulations would be performed by placing the molecule in a solvated system (typically a water box) at a physiological temperature and pressure. nih.gov The simulation would track the atomic trajectories over a period of nanoseconds. Key parameters analyzed include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms from a reference structure over time. A low and stable RMSD value would indicate that the molecule maintains a stable conformation. nih.gov

Radius of Gyration (Rg): This parameter assesses the compactness of the molecule. A consistent Rg value throughout the simulation suggests conformational stability. nih.gov

Such simulations would reveal the flexibility of the indoline ring system and the rotational freedom of the bromo- and thione- substituents, identifying the most energetically favorable and stable conformations in an aqueous environment, which is crucial for its interaction with biological macromolecules. easychair.orgfu-berlin.de

Ligand-Induced Conformational Changes in Target Macromolecules

When a ligand like this compound binds to a target protein, it can induce conformational changes in the protein, which are often essential for its biological function or inhibition. nih.govnih.gov MD simulations of the ligand-protein complex are employed to study these changes. nih.gov The simulation would compare the dynamics of the protein with and without the ligand bound. Analysis would focus on:

Backbone and Side-Chain Fluctuations: Changes in the Root Mean Square Fluctuation (RMSF) of protein residues upon ligand binding can identify regions of the protein that become more rigid or more flexible.

Active Site Reorganization: MD simulations can show how the binding of this compound may cause specific amino acid side chains in the binding pocket to reorient, leading to the opening or closing of the active site cleft. nih.gov

These simulations are instrumental in elucidating the mechanism of action, revealing how the binding event translates into a functional biological outcome. nih.gov

Structure-Activity Relationship (SAR) Derivation through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.netmdpi.com Computational methods are pivotal in deriving SAR by systematically modifying a lead compound, such as this compound, and predicting the effect of these modifications on its activity.

Using techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can explore a wide range of structural analogs. For this compound, a computational SAR study might involve:

Modification of the Substituent at Position 5: Replacing the bromine atom with other halogens (F, Cl, I) or with electron-donating/withdrawing groups to assess the impact on binding affinity. SAR studies on similar indole-based compounds have shown that substitutions at this position can significantly alter biological activity. nih.gov

Modification of the Thione Group: Replacing the sulfur atom with an oxygen (to form 5-Bromoindolin-2-one) or other functional groups to determine the importance of the thione moiety for the target interaction.

Alterations to the Indoline Ring: Introducing substituents on the aromatic portion of the ring or on the nitrogen atom.

The predicted binding energies and interaction patterns from docking these virtual analogs into a target protein's active site would generate a dataset. This data can then be used to build a QSAR model that correlates specific structural features (descriptors) with activity, guiding the synthesis of more potent and selective compounds. nih.govmdpi.com

Table 2: Illustrative Computational SAR Data for Hypothetical Analogs

| Compound | Modification | Predicted Binding Energy (kcal/mol) | Key Predicted Interaction |

|---|---|---|---|

| This compound | Parent Compound | -7.5 | H-bond with N-H, Halogen bond with Br |

| Analog 1 | 5-Chloroindoline-2-thione | -7.2 | H-bond with N-H, Halogen bond with Cl |

| Analog 2 | 5-Bromoindolin-2-one | -6.8 | H-bond with N-H, H-bond with C=O |

| Analog 3 | 5-Trifluoromethylindoline-2-thione | -8.1 | H-bond with N-H, Hydrophobic interaction |

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

In silico ADME prediction uses computational models to estimate the pharmacokinetic properties of a compound, which are critical for its development as a potential drug. researchgate.netnih.gov These predictions help identify potential liabilities early in the discovery process.

For this compound, various ADME parameters would be calculated using specialized software.

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) would be predicted to estimate oral bioavailability.

Distribution: Predictions would include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can limit the free concentration of the drug, while BBB penetration is crucial for CNS-acting agents.

Metabolism: The models would predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound (e.g., CYP3A4, CYP2D6) and identify potential sites of metabolism on the molecule.

Excretion: Properties like aqueous solubility and potential for renal excretion are estimated.

These predictions are often guided by physicochemical properties like molecular weight, logP (lipophilicity), and topological polar surface area (TPSA). nih.gov

Prediction of Membrane Transporter Activity

Membrane transporters play a crucial role in drug disposition and can be a source of drug-drug interactions. nih.gov In silico models can predict whether this compound is likely to be a substrate or an inhibitor of key efflux (e.g., P-glycoprotein, P-gp) or uptake transporters (e.g., OATPs). nih.gov For example, a prediction that the compound is a P-gp substrate might suggest that its distribution into tissues like the brain could be limited by active efflux. researchgate.net This information is vital for interpreting in vivo pharmacokinetic data and anticipating potential clinical challenges. biorxiv.orgopenplant.org

Table 3: Predicted In Silico ADME Properties for this compound

| ADME Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral absorption |

| Caco-2 Permeability | Moderate to High | Likely to cross intestinal barrier |

| Blood-Brain Barrier (BBB) | Likely to cross | Potential for CNS activity |

| CYP2D6 Inhibitor | Non-inhibitor | Low risk of drug interactions via this enzyme |

| P-glycoprotein (P-gp) Substrate | Predicted YES | May be actively effluxed from cells/tissues |

| Aqueous Solubility (logS) | Low | May require formulation strategies |

Preclinical Biological and Pharmacological Investigations of 5 Bromoindoline 2 Thione Derivatives

Evaluation of Enzyme Inhibitory Activities

The biological activity of 5-bromoindoline-2-thione derivatives is often linked to their ability to interact with and inhibit specific enzymes that are critical in disease pathways. Research has explored their potential as inhibitors of several key enzyme families.

Receptor Tyrosine Kinase (RTK) Inhibition (e.g., EGFR, VEGFR-2, Src Kinase)

Receptor tyrosine kinases are crucial mediators of cell signaling pathways that control cell growth, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Derivatives of 5-bromoindole (B119039) have shown significant inhibitory activity against key RTKs, particularly Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Several novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and evaluated as EGFR tyrosine kinase inhibitors. Molecular docking studies indicated strong binding energies for specific compounds within the EGFR tyrosine kinase domain. nih.gov For example, compound 3a , a carbothioamide derivative, was identified as a potent inhibitor of EGFR, leading to decreased cell proliferation, cell cycle arrest, and the induction of apoptosis in cancer cells. nih.gov

Similarly, derivatives of 1-benzyl-5-bromoindolin-2-one have been investigated for their activity against VEGFR-2, a key regulator of angiogenesis. The 4-arylthiazole-bearing derivatives, in particular, demonstrated potent anti-proliferative activity, which was correlated with their ability to inhibit VEGFR-2. Compounds 7c and 7d showed significant VEGFR-2 inhibitory activity with IC50 values of 0.728 µM and 0.503 µM, respectively. mdpi.com This inhibition of VEGFR-2 signaling is a promising strategy for halting tumor progression by cutting off its blood supply. mdpi.com

Detailed findings on the RTK inhibitory activities of selected 5-bromoindole derivatives are presented below.

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 3a (carbothioamide derivative) | EGFR | Data not specified | nih.gov |

| Compound 7c (1-benzyl-5-bromoindolin-2-one derivative) | VEGFR-2 | 0.728 | mdpi.com |

| Compound 7d (1-benzyl-5-bromoindolin-2-one derivative) | VEGFR-2 | 0.503 | mdpi.com |

Information regarding the direct inhibition of Src Kinase by this compound derivatives is not extensively detailed in the current body of scientific literature.

Cholinesterase and β-Secretase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease. Similarly, β-secretase (BACE1) is a critical enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, a pathological hallmark of Alzheimer's disease. While various indole-based compounds have been investigated for cholinesterase inhibitory properties, with some showing selective submicromolar inhibition of human butyrylcholinesterase, specific studies focusing on this compound derivatives are limited. nih.gov The potential of this specific class of compounds as dual inhibitors of cholinesterases and β-secretase remains an area for future investigation.

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to uric acid. frontiersin.org Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. frontiersin.org The search for potent and safer non-purine XO inhibitors is an active area of research. researchgate.net While a diverse range of heterocyclic compounds have been explored for XO inhibition, specific research detailing the activity of this compound derivatives against xanthine oxidase is not prominently featured in available scientific reports.

Other Relevant Enzyme Systems (e.g., Nitric Oxide Synthase)

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The overexpression of iNOS is linked to inflammatory diseases, making it a significant therapeutic target. nih.gov Research into selective NOS inhibitors has explored various chemical scaffolds, including indazole and benzimidazole (B57391) derivatives. nih.govnih.gov However, studies specifically evaluating the inhibitory potential of this compound derivatives against NOS isoforms are not widely available in the current literature.

In Vitro Anti-proliferative and Cytotoxic Activity Studies (Cell-Based Assays)

A significant body of research has been dedicated to evaluating the efficacy of 5-bromoindole derivatives as anti-cancer agents. These studies typically involve in vitro cell-based assays to determine the compounds' ability to inhibit the growth (anti-proliferative activity) or kill (cytotoxic activity) cancer cells.

Assessment against Specific Cancer Cell Lines (e.g., A549, HepG2, MCF-7, MDA-MB-231, LM3)

Derivatives of 5-bromoindole have been tested against a panel of human cancer cell lines, revealing a broad spectrum of activity. The most commonly studied cell lines include A549 (non-small cell lung cancer), HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma, estrogen receptor-positive), and MDA-MB-231 (breast adenocarcinoma, triple-negative).

For instance, a series of novel 5-bromoindole-2-carboxylic acid derivatives demonstrated potent anti-proliferative activities against A549, HepG2, and MCF-7 cancer cell lines, with compound 3a being particularly effective. nih.gov Another study on 1-benzyl-5-bromoindolin-2-one derivatives showed that compounds 7c and 7d had notable cytotoxic effects against MCF-7 and A549 cells. mdpi.com The MCF-7 cell line was generally more sensitive to these compounds than the A549 line. mdpi.com Furthermore, semi-purified 6-bromoisatin , a related brominated indole (B1671886) derivative, showed high anti-cancer activity by inhibiting cell viability in HT29 colon cancer cells with an IC50 of approximately 100 µM. nih.gov

The table below summarizes the cytotoxic activities of various 5-bromoindole derivatives against these specific cancer cell lines. There is currently no available research data on the activity of these specific derivatives against the LM3 (murine mammary adenocarcinoma) cell line.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 7c | MCF-7 | Breast Cancer | 7.17 ± 0.94 | mdpi.com |

| A549 | Lung Cancer | 11.23 ± 1.21 | ||

| Compound 7d | MCF-7 | Breast Cancer | 2.93 ± 0.47 | mdpi.com |

| A549 | Lung Cancer | 5.14 ± 0.68 | ||

| Compound 3a | A549 | Lung Cancer | 0.10 ± 0.01 | nih.gov |

| Compound 3a | HepG2 | Liver Cancer | 0.12 ± 0.01 | |

| Compound 3a | MCF-7 | Breast Cancer | 0.15 ± 0.01 | |

| 6-bromoisatin | HT29 | Colon Cancer | ~100 | nih.gov |

Antioxidant and Cytoprotective Properties

Free Radical Scavenging Assays

Derivatives of 5-bromoindole have been evaluated for their ability to scavenge free radicals, a key indicator of antioxidant activity. One study investigated a carbothioamide indole derivative, 2-NPHC, using the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) assay. semanticscholar.org This assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

The research demonstrated that 2-NPHC effectively scavenged the DPPH free radical in a concentration-dependent manner. semanticscholar.org The antioxidant potential of indole derivatives is often attributed to the hydrogen-donating ability of the indolic NH group or through a mechanism involving electron transfer followed by proton transfer. semanticscholar.org The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined for 2-NPHC. semanticscholar.org

Table 1: DPPH Radical Scavenging Activity of 2-NPHC

| Compound | Assay | IC50 Value | Mechanism of Action |

|---|

Cellular Protection Against Oxidative Stress

The protective effects of 5-bromoindole derivatives extend to cellular models of oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, is implicated in various neurological diseases. nih.govmdpi.com

A novel compound derived from dl-3-n-butylphthalide, (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate (B1203000) (BFB), was studied for its protective capabilities in PC12 cells subjected to hydrogen peroxide (H2O2)-induced oxidative injury. nih.gov Treatment with BFB was found to mitigate the detrimental effects of H2O2. Specifically, BFB treatment reduced the elevated levels of malondialdehyde (MDA), lactate (B86563) dehydrogenase (LDH), and ROS, which are all markers of cellular damage. nih.gov Furthermore, it counteracted the H2O2-induced decrease in cell viability and the levels of glutathione (B108866) (GSH), a crucial endogenous antioxidant. nih.gov

The protective mechanism of BFB involves the activation of the Nuclear factor erythroid 2–related factor 2 (Nrf2) pathway. nih.govmdpi.com Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. BFB treatment led to an increased expression of Nrf2 pathway-related factors and their translocation into the nucleus. The protective effect of BFB was blocked by Nrf2 inhibitors, confirming the pathway's role. nih.gov These findings suggest that 5-bromoindole derivatives can protect cells from oxidative damage by bolstering endogenous antioxidant defenses. nih.gov

Other Potential Preclinical Pharmacological Activities

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of compounds containing the indole or related heterocyclic structures. The anti-inflammatory action is often linked to the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

For instance, novel thiosemicarbazone derivatives containing an indole scaffold have been shown to act as potent anti-inflammatory agents. researchgate.net These compounds were found to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO). researchgate.net A key molecular target for these derivatives is the cyclooxygenase-2 (COX-2) enzyme, a critical mediator of inflammation and pain. researchgate.netalliedacademies.org Certain indole derivatives exhibited high selectivity for inhibiting COX-2 over its constitutive isoform, COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Similarly, studies on thiazolidinone derivatives, which share structural similarities with some indole derivatives, have demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govtums.ac.ir These compounds were shown to suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2 by inhibiting the nuclear factor-κB (NF-κB) signaling pathway. nih.govtums.ac.ir

Table 2: Anti-inflammatory Activity of Indole and Related Heterocyclic Derivatives

| Compound Class | Model | Key Findings | Molecular Targets |

|---|---|---|---|

| Indole-based thiosemicarbazones | In vitro (lymphocytes), In vivo (carrageenan-induced edema) | Inhibited lymphocyte proliferation; suppressed TNF-α and NO production; reduced edema. researchgate.net | COX-2 researchgate.net |

Anticonvulsant Activities

The therapeutic potential of heterocyclic compounds, including those with structures related to indoles, has been explored for neurological disorders like epilepsy. nih.govbiointerfaceresearch.com Preclinical screening of various thiazolidinone and pyrrolidine-2,5-dione derivatives has identified compounds with significant anticonvulsant properties in established animal models. nih.govnuph.edu.uanih.govzsmu.edu.ua

The primary screening models used to assess anticonvulsant activity include the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. biointerfaceresearch.com The MES model is used to identify agents effective against generalized tonic-clonic seizures, while the scPTZ model detects compounds that can raise the seizure threshold. biointerfaceresearch.com Some derivatives have shown broad-spectrum activity, providing protection in both the MES and the psychomotor 6 Hz seizure models, indicating a wider therapeutic potential. nih.gov For example, certain hybrid pyrrolidine-2,5-dione derivatives demonstrated potent anticonvulsant effects with a favorable safety profile, as indicated by the rotarod test for neurotoxicity. nih.gov

Effects on Neurological Pathways

Derivatives of 5-bromoindole have shown promise in modulating neurological pathways, particularly those affected by oxidative stress, which is a key factor in neurodegenerative diseases and ischemic stroke. nih.gov

The compound (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate (BFB) has been identified as a potential therapeutic agent for conditions like cerebral ischemia. nih.gov Its neuroprotective effect is mediated through the activation of the Nrf2 pathway, which plays a crucial role in protecting neurons from oxidative damage. nih.gov By activating this pathway, BFB helps to restore cellular redox balance and initiates autophagy, a cellular process for clearing damaged components. nih.gov This suggests that such compounds could be valuable in treating neurological disorders where oxidative stress is a major contributor to the pathology. nih.gov

Mechanistic Studies and Molecular Targets (Preclinical)

Preclinical research has identified several molecular targets for 5-bromoindole derivatives, explaining their diverse pharmacological activities, from anticancer to neuroprotective effects.

In the context of cancer, these derivatives have been shown to inhibit key signaling proteins. Molecular docking and in vitro studies have revealed that certain 5-bromoindole-2-carboxylic acid derivatives act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov Inhibition of EGFR disrupts downstream signaling pathways that are crucial for cancer cell proliferation, expansion, and invasion. nih.gov Similarly, other derivatives, such as 1-benzyl-5-bromoindolin-2-ones and 5-bromoindole-2-carboxylic acid hydrazones, have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase. d-nb.infomdpi.com VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. d-nb.info By inhibiting this receptor, the compounds can suppress tumor growth. mdpi.com The inhibition of these kinases can lead to cell cycle arrest and the induction of apoptosis (programmed cell death), often involving the activation of caspases like caspase-3 and caspase-9. d-nb.infomdpi.com

For their neuroprotective and antioxidant effects, the Nrf2 pathway is a primary molecular target. nih.gov As previously mentioned, activation of Nrf2 by compounds like BFB upregulates a suite of antioxidant and cytoprotective genes, thereby protecting cells against oxidative damage. nih.govmdpi.com

The anti-inflammatory actions of related indole derivatives are often traced to the inhibition of the COX-2 enzyme, reducing the synthesis of inflammatory prostaglandins. researchgate.net

Table 3: Summary of Preclinical Molecular Targets for 5-Bromoindole Derivatives

| Pharmacological Activity | Molecular Target(s) | Mechanism of Action |

|---|---|---|

| Anticancer | EGFR Tyrosine Kinase nih.gov | Inhibition of kinase activity, leading to decreased cell proliferation. nih.gov |

| Anticancer / Anti-angiogenic | VEGFR-2 Tyrosine Kinase d-nb.infomdpi.com | Inhibition of angiogenesis; induction of cell cycle arrest and apoptosis. d-nb.infomdpi.com |

| Cellular Protection / Neuroprotection | Nrf2 Pathway nih.gov | Activation of antioxidant gene expression, reduction of ROS, and induction of autophagy. nih.govmdpi.com |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) researchgate.net | Selective inhibition of COX-2, reducing the production of inflammatory mediators. researchgate.net |

Interaction with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The indole nucleus is a prominent scaffold in numerous compounds with significant pharmacological properties, largely due to its ability to interact with a variety of protein structures. chula.ac.th Derivatives of the indole core can engage in multiple types of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, van der Waals forces, and π-π stacking, which underpins their binding to enzymes and receptors. glenresearch.comresearchgate.net While direct studies on the interaction of this compound with biological macromolecules are not extensively detailed in the available literature, the behavior of structurally related bromo-substituted indole derivatives provides valuable insights into their potential molecular interactions.

The introduction of a bromine atom at the 5-position of the indole ring can significantly influence its interaction with macromolecules. Halogenated nucleosides, such as 5-bromo-2'-deoxyuridine, have been utilized in studies to understand the intimate interactions between nucleic acids and their partner proteins. glenresearch.com These bromo-substituted compounds can participate in photo-cross-linking reactions with electron-rich amino acid side chains, which helps in elucidating specific binding sites on proteins. glenresearch.com This suggests that the bromo-substituent on the this compound scaffold could similarly facilitate specific interactions and potentially covalent linkages with protein targets under certain conditions.

Furthermore, the indole moiety is known to mimic peptide structures and bind reversibly to various enzymes. chula.ac.th For instance, derivatives of 5-bromoindole-2-carboxylic acid have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, indicating a direct interaction with this protein. nih.govnih.gov The binding in such cases is often driven by a combination of hydrogen bonds and hydrophobic interactions within the kinase domain. nih.gov

Regarding nucleic acids, the planar aromatic structure of the indole ring allows for potential intercalative or groove-binding interactions with DNA. nih.gov The nature of these interactions can be modulated by the substituents on the indole ring. While specific studies on the DNA binding of this compound are limited, the general class of indole derivatives has been shown to interfere with DNA-associated enzymes like topoisomerase, thereby affecting DNA replication and transcription. nih.gov The presence of the bromine atom could further influence the binding affinity and mode of interaction with DNA.

Table 1: Potential Interactions of this compound Derivatives with Biological Macromolecules (Inferred from Related Compounds)

| Macromolecule | Potential Interaction Type | Evidence from Related Compounds | Potential Consequence |

| Proteins (e.g., Kinases) | Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking | 5-bromoindole-2-carboxylic acid derivatives inhibit EGFR tyrosine kinase. nih.govnih.gov | Enzyme inhibition, modulation of signaling pathways. |

| Photo-induced Covalent Bonding | 5-bromo-2'-deoxyuridine can be photo-cross-linked to proteins. glenresearch.com | Irreversible binding to target proteins, useful for target identification. | |